molecular formula C14H10FN3OS B4456885 3-amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4456885
M. Wt: 287.31 g/mol
InChI Key: JJWMIZJMFIBGIJ-UHFFFAOYSA-N
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Description

3-amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-cyanothioacetamide with a suitable chalcone precursor in the presence of a base such as sodium hydroxide in ethanol . This reaction yields the thieno[2,3-b]pyridine core, which can then be further functionalized to introduce the amino and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes may involve crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with cell division processes by binding to DNA or related proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development.

Properties

IUPAC Name

3-amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-9-4-2-1-3-7(9)10-6-5-8-11(16)12(13(17)19)20-14(8)18-10/h1-6H,16H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWMIZJMFIBGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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